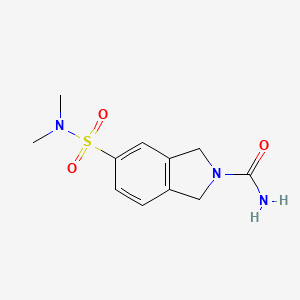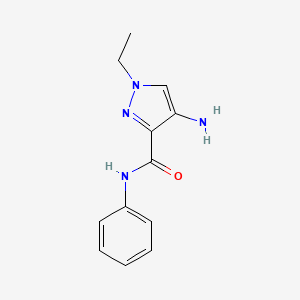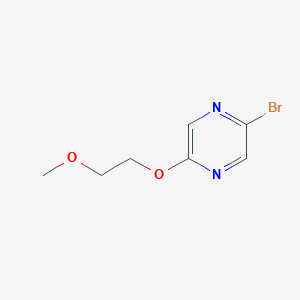
(E)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide, also known as CP-544326, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in 2001 and has since been the subject of numerous scientific studies. In
Scientific Research Applications
Corrosion Inhibition : Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, research has shown that certain acrylamide compounds can be effective in preventing corrosion of metals like copper in acidic environments. This is significant for industries that use or produce metal components that are susceptible to corrosion (Abu-Rayyan et al., 2022).
Material Science in Cell Mechanobiology : In the field of cell mechanobiology, polyacrylamide is a key material. Studies have been conducted to optimize polyacrylamide substrates for protein patterning. This involves the functionalization of polyacrylamide with certain groups to allow for better control over the interactions between cells and the substrate, which is crucial for understanding cellular mechanics and behaviors (Poellmann & Wagoner Johnson, 2013).
Organic Synthesis and Rearrangements : Acrylamide derivatives are involved in complex organic synthesis processes, such as the O,N and N,N double rearrangement. These rearrangements are crucial for the synthesis of various organic compounds, which can have applications ranging from pharmaceuticals to advanced materials (Yokoyama et al., 1985).
Polymerization and Material Properties : The study of the polymerization of acrylamide derivatives, such as in the case of N-acryloyl-l-phenylalanine methyl ester, provides insights into creating polymers with specific properties. Controlled polymerization methods like RAFT (Reversible Addition−Fragmentation chain Transfer) allow for the synthesis of polymers with desired molecular weights, polydispersity, and structural properties. Such polymers have potential applications in biomedicine and material science (Mori et al., 2005).
Adsorption and Environmental Applications : Hydrophobic and amphoteric hydrogels based on acrylamide derivatives are being explored for their ability to adsorb dyes and pollutants from industrial wastewater. These materials could offer efficient and cost-effective solutions for water treatment and environmental protection (Sarmah & Karak, 2020).
Biomedical Applications : Acrylamide derivatives are studied for their potential in drug delivery systems. By modifying polymers with hydroxyl groups or other functional groups, researchers can create systems that respond to specific stimuli (like pH changes) to release drugs in a controlled manner, which is crucial for targeted therapy and reducing side effects (Kenawy et al., 2007).
Solar Cell Applications : Certain acrylamide derivatives are used in the development of organic sensitizers for solar cells. These sensitizers are designed to improve the efficiency of solar energy conversion, representing a significant advancement in renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
(E)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-9-10-19-15(7-1-2-8-15)12-16-14(18)6-5-13-4-3-11-20-13/h3-6,11,17H,1-2,7-10,12H2,(H,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAHOSKQVYQMLT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2981715.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2981719.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981721.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzenesulfonamide](/img/structure/B2981722.png)
![3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2981724.png)
![5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2981728.png)
![methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2981729.png)





